molecular formula H4MoNa2O6 B1682102 Sodium molybdate dihydrate CAS No. 10102-40-6

Sodium molybdate dihydrate

Cat. No. B1682102
CAS RN: 10102-40-6
M. Wt: 241.9655
InChI Key: FDEIWTXVNPKYDL-UHFFFAOYSA-N
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Patent
US09336916B2

Procedure details

Solid Sodium Molybdate (Na2MoO4) may be prepared by dissolving MoO3 in a basic aqueous solution of sodium hydroxide (NaOH) and crystallizing the filtered product to yield sodium molybdate dihydrate (Na2MoO4.2H2O). The anhydrous salt may be prepared by heating to a sufficient temperature to liberate the water.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[O-:1][Mo:2]([O-:5])(=[O:4])=[O:3].[Na+:6].[Na+].[Mo]=[O:9]>[OH-].[Na+]>[OH2:1].[OH2:9].[O-:4][Mo:2]([O-:5])(=[O:3])=[O:1].[Na+:6].[Na+:6] |f:0.1.2,4.5,6.7.8.9.10|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[O-][Mo](=O)(=O)[O-].[Na+].[Na+]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Mo]=O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
[OH-].[Na+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
crystallizing the filtered product

Outcomes

Product
Name
Type
product
Smiles
O.O.[O-][Mo](=O)(=O)[O-].[Na+].[Na+]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.